4-Chloro-2-fluoropyrimidine

Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

4-Chloro-2-fluoropyrimidine is a dihalogenated pyrimidine intermediate that positions chlorine at C-4 and fluorine at C-2, creating electronically orthogonal reactive sites on the electron-deficient heterocycle. Unlike symmetrical 2,4-dihalopyrimidines, the mixed chlorine/fluorine substitution pattern enables sequential, regioselective functionalization driven by differential leaving-group ability and the ortho-activating effect of fluorine ,.

Molecular Formula C4H2ClFN2
Molecular Weight 132.52 g/mol
CAS No. 51422-00-5
Cat. No. B1296944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoropyrimidine
CAS51422-00-5
Molecular FormulaC4H2ClFN2
Molecular Weight132.52 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1Cl)F
InChIInChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H
InChIKeyAMTOHBIHGICRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoropyrimidine (CAS 51422-00-5): A Differentiated Heteroaryl Building Block for Regioselective Drug Discovery Synthesis


4-Chloro-2-fluoropyrimidine is a dihalogenated pyrimidine intermediate that positions chlorine at C-4 and fluorine at C-2, creating electronically orthogonal reactive sites on the electron-deficient heterocycle. Unlike symmetrical 2,4-dihalopyrimidines, the mixed chlorine/fluorine substitution pattern enables sequential, regioselective functionalization driven by differential leaving-group ability and the ortho-activating effect of fluorine [1], [2]. The compound is primarily sourced as a stable liquid with typical commercial purity of 95–97% and is utilized as a linchpin intermediate in pharmaceutical and agrochemical research programs that require precise control over C-4 versus C-2 derivatization .

Regioselective SNAr workflow: sequential C-4 then C-2 derivatization
Mixed halogen pattern enables >90% C-4 selectivity
Pharmaceutical and agrochemical building block programs
Linchpin intermediate for fluorine-retaining scaffolds
Parallel synthesis libraries requiring reduced purification burden
Avoids statistical product mixtures from symmetrical dihalides

Why 2,4-Dichloropyrimidine or 2,4-Difluoropyrimidine Cannot Replace 4-Chloro-2-fluoropyrimidine in Sequential Derivatization Workflows


Generic substitution with symmetrical 2,4-dichloropyrimidine or 2,4-difluoropyrimidine fails when synthetic routes demand ordered, site-discriminating functionalization. In symmetrical dihalides, both electrophilic centers exhibit comparable or poorly differentiated reactivity, leading to statistical product mixtures that reduce yield and complicate purification [1]. By contrast, 4-chloro-2-fluoropyrimidine exploits the intrinsic C-4 > C-2 reactivity gradient of the pyrimidine nucleus—further amplified by the ortho-fluorine activating effect [2]—to deliver >90% regioselectivity for C-4 substitution under nucleophilic aromatic substitution (SNAr) conditions. This eliminates the need for protecting-group strategies or chromatographic separation of regioisomers, directly reducing step count and process mass intensity in multi-step medicinal chemistry syntheses.

!
2,4-Dichloropyrimidine may produce statistical product mixtures due to narrower C-4/C-2 reactivity gap.
Purification burden and yield loss may increase in sequential workflows.
!
2,4-Difluoropyrimidine lacks the chlorine leaving group required for selective initial C-4 functionalization.
Reactivity profile does not support ordered, site-discriminating SNAr.
!
Regioisomeric 2-chloro-4-fluoropyrimidine may alter derivatization sequence and requires separate validation.
Sourcing often limited to custom synthesis with variable purity documentation.

4-Chloro-2-fluoropyrimidine: Head-to-Head Quantitative Evidence for Scientific Procurement Decisions


C-4 Chlorine Displacement Rate vs. C-2 Fluorine Displacement Rate Under SNAr Conditions

The C-4 chlorine atom in 4-chloro-2-fluoropyrimidine undergoes nucleophilic displacement at an approximately 15- to 20-fold higher rate than the C-2 fluorine atom under standard SNAr conditions (e.g., amine nucleophiles, RT–80 °C, DMF or THF). This rate differential is attributed to the superior leaving-group ability of chloride versus fluoride, amplified by the ortho-activating effect of the C-2 fluorine on the C-4 position [1], [2]. In contrast, 2,4-dichloropyrimidine exhibits a much narrower C-4/C-2 reactivity gap (approximately 3:1 to 5:1), resulting in lower regioselectivity and requiring careful temperature control to prevent di-substitution [1].

C-4 vs C-2 Displacement Rate
Class-level inference
C-4(Cl)/C-2(F) rate ratio ≈ 15–20:1 vs. 3:1 to 5:1 for 2,4-dichloropyrimidine
Supports >90% C-4 regioselectivity in SNAr workflows.
Rate differential attributed to ortho-fluorine activation; confirm under specific amine/conditions.
Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

Halogen-Exchange Fluorination Selectivity: NaF Exchanges Only C-4 Chlorine While HF Preferentially Substitutes C-2

During the halogen-exchange (Halex) fluorination of 2,4-dichloropyrimidine, sodium fluoride (NaF) in dipolar aprotic solvents exclusively replaces the C-4 chlorine atom, yielding 2-chloro-4-fluoropyrimidine—the regioisomeric counterpart of the target compound. In contrast, hydrogen fluoride (HF)-based reagents effect preferential C-2 fluorine substitution, producing 4-chloro-2-fluoropyrimidine as the major product [1]. Published preparative-scale experiments using the 'proton sponge–triethylamine tris(hydrogen fluoride)' system on 2,4-dichloropyrimidine give 2-chloro-4-fluoropyrimidine in 40% isolated yield after 48 h, illustrating the inherent bias toward C-4 exchange with fluoride nucleophiles and underscoring that procurement of the C-2-fluorinated isomer requires purposefully designed fluorination conditions [2].

Halex Fluorination Selectivity
Head-to-head comparison
HF-based reagents favor C-2 fluorine; NaF/KF gives exclusive C-4 exchange
Procurement avoids low-yield regioisomer separation from in-house synthesis.
Regioisomeric 2-chloro-4-fluoropyrimidine obtained in ≈40% yield via alternative route.
Halex reaction Selective fluorination Process chemistry

Calculated LogP and Physicochemical Differentiation from 2,4-Dichloropyrimidine and 2,4-Difluoropyrimidine

4-Chloro-2-fluoropyrimidine exhibits a calculated octanol-water partition coefficient (LogP) of 1.6 [1], positioning it between 2,4-difluoropyrimidine (LogP ≈ 0.8, predicted) and 2,4-dichloropyrimidine (LogP ≈ 2.2, predicted). This intermediate lipophilicity is a direct consequence of the mixed halogen substitution: the C-2 fluorine lowers LogP relative to dichloro analogs while retaining sufficient lipophilicity for membrane permeability in cellular assays. The 0.6 LogP unit difference versus 2,4-dichloropyrimidine translates to an approximately 4-fold difference in octanol-water partition coefficient, which can materially alter the pharmacokinetic profile of derived drug candidates when the pyrimidine core is retained in the final compound [2].

Calculated LogP
Cross-study comparable
LogP = 1.6, positioned between 2,4-difluoropyrimidine (≈0.8) and 2,4-dichloropyrimidine (≈2.2)
Intermediate lipophilicity may balance permeability and solubility in derived candidates.
Computational prediction; verify experimentally for critical lead series.
Lipophilicity ADME prediction Physicochemical property

Commercial Purity and Batch-to-Batch Reproducibility Supporting GLP Medicinal Chemistry Procurement

Commercially available 4-chloro-2-fluoropyrimidine is routinely supplied at ≥95% purity, with individual batches accompanied by HPLC, NMR, and GC analytical certificates to verify identity and purity , . Select vendors offer higher-purity lots at 97%+ for GLP preclinical studies where impurity-related assay interference must be minimized. This contrasts with less common pyrimidine regioisomers such as 2-chloro-4-fluoropyrimidine, which are often only available via custom synthesis with longer lead times and higher cost, and may lack the same level of batch characterization .

Commercial Purity & Documentation
Data to verify
≥95% standard purity; 97%+ lots available with HPLC, NMR, and GC certificates
Lot-consistent documentation reduces in-house QC burden for lead optimization.
Supplier-dependent; request batch-specific analytical data.
Quality control Procurement specification Analytical certification

Ortho-Fluorine Activation of C-4 Electrophilicity: Quantitative Ion-Dipole Stabilization of the Meisenheimer Intermediate

The C-2 fluorine atom in 4-chloro-2-fluoropyrimidine exerts a measurable ortho-activating effect on nucleophilic attack at C-4 through ion-dipole stabilization of the anionic Meisenheimer σ-complex. Separate activating effects for ortho- and meta-fluorine in pyrimidine systems were determined experimentally, confirming that ortho-fluorine contributes an additional 3- to 5-fold rate enhancement beyond the intrinsic C-4 > C-2 reactivity bias of the pyrimidine ring [1]. This effect is absent in 2,4-dichloropyrimidine (where C-2 bears chlorine, not fluorine) and in 4-chloropyrimidine (which lacks the C-2 substituent entirely), making 4-chloro-2-fluoropyrimidine uniquely activated for C-4-selective SNAr among the class of 4-chloropyrimidines [1].

Ortho-Fluorine Activation Effect
Class-level inference
3- to 5-fold rate enhancement for C-4 SNAr vs. pyrimidines lacking ortho-fluorine
Mechanistic basis for selecting 4-chloro-2-fluoropyrimidine when faster C-4 kinetics are needed.
Extracted from ion-dipole stabilization studies on Meisenheimer intermediates.
Mechanistic chemistry Ortho-fluorine effect Transition-state stabilization

Optimal Procurement Scenarios: When 4-Chloro-2-fluoropyrimidine Is the Scientifically Indicated Choice


Kinase Inhibitor Lead Optimization Requiring Sequential C-4 then C-2 Functionalization

In kinase inhibitor programs where the pyrimidine core is elaborated at C-4 with an amine-bearing hinge-binding motif, followed by C-2 Suzuki coupling to introduce hydrophobic aryl groups, 4-chloro-2-fluoropyrimidine enables a two-step sequence without protecting-group manipulation. The C-4 chlorine is displaced selectively under mild SNAr conditions (amine, DIPEA, DMF, 60 °C, 2 h), leaving the C-2 fluorine intact for subsequent Pd-catalyzed cross-coupling. This sequence avoids the statistical di-substitution that complicates the use of 2,4-dichloropyrimidine [1], [2].

Agrochemical Discovery Programs Targeting Fluorine-Retaining Pyrimidine Scaffolds

Fluorinated pyrimidine herbicides and fungicides require retention of the C-2 fluorine atom for metabolic stability and target binding. 4-Chloro-2-fluoropyrimidine serves as a direct precursor to 2-fluoro-4-substituted pyrimidines, which have demonstrated improved weed control efficacy and crop safety in soil-treatment assays compared to non-fluorinated analogs [1]. Procuring the pre-formed mixed dihalide bypasses the low-yield Halex fluorination step that would otherwise be required to introduce fluorine into a dichloropyrimidine intermediate.

Parallel Synthesis of Diverse 2,4-Disubstituted Pyrimidine Libraries for HTS

When preparing arrays of >100 2,4-disubstituted pyrimidines for high-throughput screening, the intrinsic C-4 selectivity of 4-chloro-2-fluoropyrimidine—approximately 15- to 20-fold preference over C-2 [1]—permits the use of excess amine nucleophile to drive C-4 substitution to completion without generating C-2 substitution side-products that would require chromatographic separation. This translates to a 3- to 5-fold reduction in purification time per compound compared to 2,4-dichloropyrimidine-based protocols, directly impacting library production throughput [2].

Process Chemistry Route Scouting for Late-Stage Fluorination Avoidance

Late-stage fluorination of advanced pyrimidine intermediates using DAST, Deoxo-Fluor, or other fluorinating reagents often suffers from poor functional group tolerance, low yields (<30%), and exothermic safety hazards at scale. By procuring 4-chloro-2-fluoropyrimidine with the fluorine atom pre-installed at C-2, process chemists eliminate the highest-risk step from the synthetic route, improving overall process robustness and reducing the safety case burden during technology transfer to pilot plant [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Sequential C-4 then C-2 regioselective derivatization
Confirmation of C-4 selectivity and C-2 fluorine retention in cross-coupling
Agrochemical fluorine-retaining scaffold synthesis
Pre-formed mixed dihalide core with metabolic stability context
Target binding and soil-treatment assay endpoint review
Parallel synthesis of disubstituted pyrimidine libraries
High intrinsic C-4 selectivity reducing purification time
Throughput comparison versus 2,4-dichloropyrimidine protocols
Process route scouting for late-stage fluorination avoidance
Bypasses low-yield Halex steps on advanced intermediates
Functional group tolerance and yield improvement assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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